molecular formula C9H7Br5O B030683 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene CAS No. 35109-60-5

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene

Cat. No.: B030683
CAS No.: 35109-60-5
M. Wt: 530.7 g/mol
InChI Key: QXWYPAKUEHGJSG-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene: is a brominated organic compound with the molecular formula C9H7Br5O and a molecular weight of 530.67 g/mol . This compound is characterized by the presence of multiple bromine atoms, which contribute to its unique chemical properties. It is primarily used as a brominated flame retardant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene can be synthesized through the bromination of 1,3,5-tribromobenzene with 2,3-dibromopropanol under controlled conditions. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as:

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

  • Reagent in Organic Synthesis :
    • This compound is utilized as a reagent for introducing bromine atoms into aromatic compounds through electrophilic aromatic substitution reactions. The presence of bromine enhances the reactivity of the aromatic system, facilitating further chemical transformations.
  • Synthesis of Intermediates :
    • It serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. For instance, it can be involved in the production of Rubin’s Aldehyde through a two-step reaction process.

Biological Research

  • Study of Biological Effects :
    • The compound is investigated for its potential effects on biological systems, particularly concerning its role as a brominated flame retardant. Research focuses on understanding its toxicity and environmental impact, especially in relation to human health and ecological safety .
  • Pharmaceutical Applications :
    • There is ongoing research into the development of pharmaceuticals that incorporate brominated aromatic structures similar to that of this compound. These compounds may exhibit unique biological activities due to their halogenated nature.

Material Science

  • Flame Retardant :
    • One of the primary industrial applications of this compound is as a brominated flame retardant in various materials such as plastics, textiles, and electronics. Its high bromine content significantly enhances fire resistance properties .
  • Analytical Chemistry :
    • In analytical chemistry, it is used as an internal standard during gas chromatography-mass spectrometry (GC-MS) for determining substances like cyanide in biological samples. This application improves the accuracy and precision of analytical results by compensating for variations during analysis .

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene primarily involves the interaction of its bromine atoms with other molecules. The bromine atoms can participate in:

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is unique due to its specific arrangement of bromine atoms and the presence of both aromatic and aliphatic bromine atoms. This unique structure imparts distinct chemical properties, making it particularly effective as a flame retardant .

Biological Activity

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene (commonly referred to as DPTE) is a brominated aromatic compound with the molecular formula C9H7Br5OC_9H_7Br_5O and a molecular weight of approximately 530.67 g/mol. It is characterized by a benzene ring substituted with three bromine atoms and a propoxy group that is further brominated. This compound is primarily utilized in various applications including flame retardants and as an intermediate in pharmaceutical synthesis. This article aims to explore its biological activity, potential toxicity, and relevant research findings.

  • Molecular Formula : C9H7Br5O
  • Molecular Weight : 530.67 g/mol
  • Density : Approximately 2.393 g/cm³
  • Boiling Point : Around 446.6ºC

Biological Activity

The biological activity of this compound is not extensively documented in scientific literature. However, the following aspects are noteworthy:

Toxicological Studies

  • Genotoxicity : Brominated compounds have been associated with genotoxic effects. A study indicated that several brominated flame retardants exhibit mutagenic properties, suggesting that DPTE may share similar risks due to its high degree of bromination .
  • Endocrine Disruption : The potential for endocrine disruption has been noted in studies involving polybrominated diphenyl ethers (PBDEs), which share structural similarities with DPTE. These compounds can interfere with hormonal functions and may lead to developmental and reproductive toxicity .
  • Carcinogenic Potential : Research indicates that some brominated compounds can lead to carcinogenic outcomes through genotoxic mechanisms. The structural characteristics of DPTE suggest a possible risk for similar effects .

Case Studies and Research Findings

  • Flame Retardant Applications : DPTE is primarily used as a flame retardant in materials such as polystyrene and polyamide insulation. Its effectiveness in reducing flammability has been documented; however, concerns regarding its environmental persistence and potential health impacts have prompted further investigation .
  • Environmental Impact : Studies have shown that brominated flame retardants can accumulate in the environment and in human tissues, raising concerns about long-term exposure effects. Monitoring data suggests that DPTE could pose risks to human health through bioaccumulation .
  • Comparative Analysis with Other Brominated Compounds :
    Compound NameMolecular FormulaUnique Features
    1,3-Dibromo-5-(bromomethyl)benzeneC8H7Br3Fewer bromines; lacks propoxy group
    1-Bromo-4-(bromomethyl)benzeneC8H8Br2Only one bromo substitution on the benzene ring
    2-Bromo-4-(bromomethyl)phenolC7H6Br2OContains hydroxyl group affecting reactivity

Synthesis and Reactivity

The synthesis of DPTE typically involves bromination reactions that introduce multiple bromine atoms onto the aromatic ring. The presence of the propoxy group enhances its reactivity profile, allowing for further chemical modifications that can lead to derivatives suitable for various applications.

Properties

IUPAC Name

1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br5O/c10-3-6(12)4-15-9-7(13)1-5(11)2-8(9)14/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYPAKUEHGJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052705
Record name 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35109-60-5
Record name 2,3-Dibromopropyl 2,4,6-tribromophenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35109-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-tribromo-2-(2,3-dibromopropoxy)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-tribromo-2-(2,3-dibromopropoxy)-
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Record name 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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